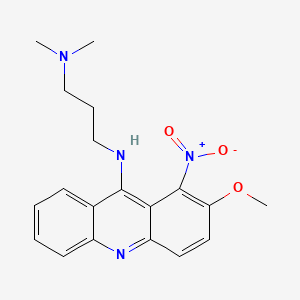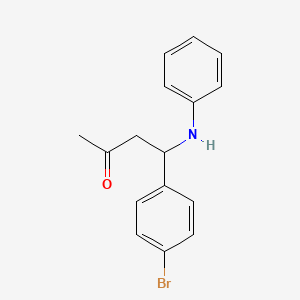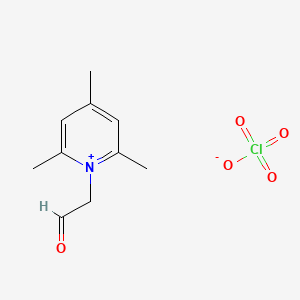![molecular formula C13H14N2O2S B14293665 1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one CAS No. 120996-86-3](/img/structure/B14293665.png)
1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with an ethylsulfanyl group, a furan ring, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the furan ring and the ethylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan ring and pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group and the furan ring can participate in binding interactions, while the pyrimidine core can modulate the compound’s overall activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Furyl)ethanol: This compound features a furan ring and an ethanol group, making it structurally similar but lacking the pyrimidine core and ethylsulfanyl group.
1-(furan-2-yl)ethan-1-one: Similar in having a furan ring and a carbonyl group, but it does not have the pyrimidine ring or the ethylsulfanyl group.
Uniqueness
1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one is unique due to its combination of a pyrimidine ring, furan ring, and ethylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
Número CAS |
120996-86-3 |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
1-[4-ethylsulfanyl-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2S/c1-4-18-13-11(9(3)16)8(2)14-12(15-13)10-6-5-7-17-10/h5-7H,4H2,1-3H3 |
Clave InChI |
ZJTBBAWCIPEFEA-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(=NC(=C1C(=O)C)C)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


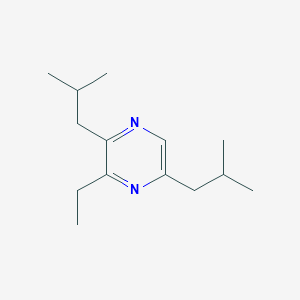
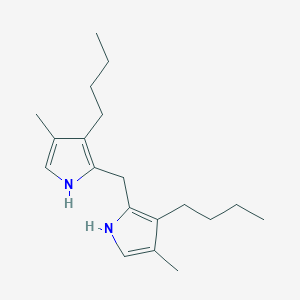
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
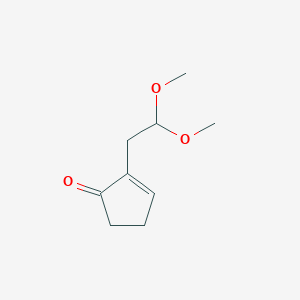
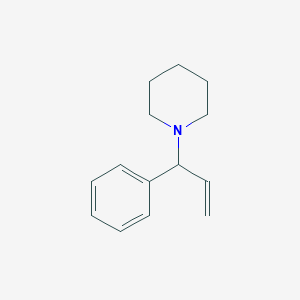

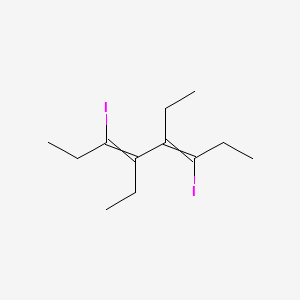
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)


